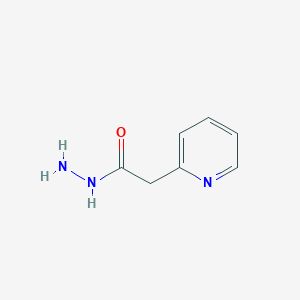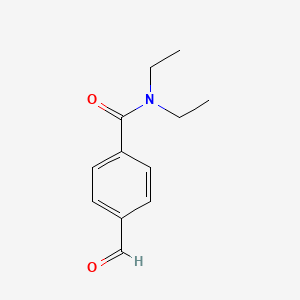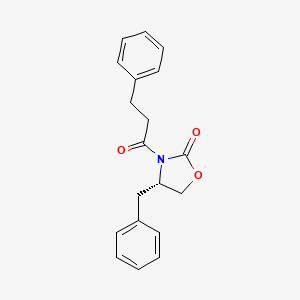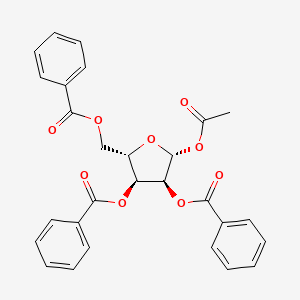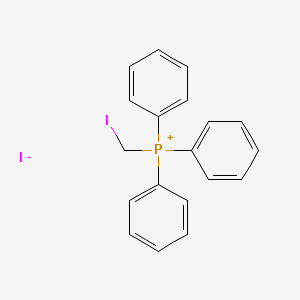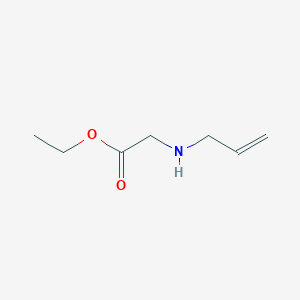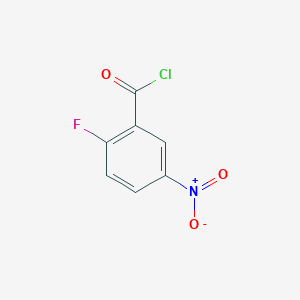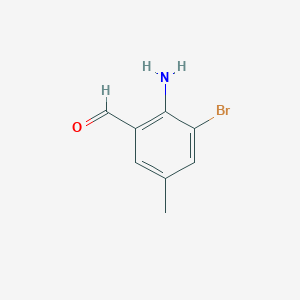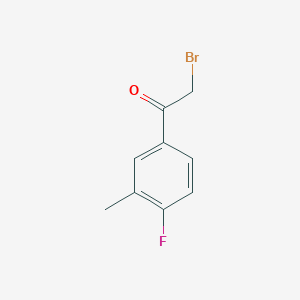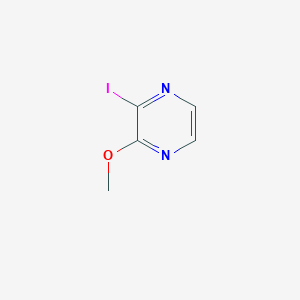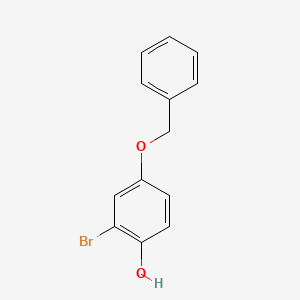![molecular formula C7H9Br B1337934 (1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene CAS No. 20047-65-8](/img/structure/B1337934.png)
(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene
Übersicht
Beschreibung
(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene is a bicyclic compound characterized by a bromine atom attached to the seventh position of the bicyclo[2.2.1]hept-2-ene structure. This compound is notable for its rigid bicyclic framework, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene typically involves the bromination of bicyclo[2.2.1]hept-2-ene. One common method is the addition of bromine (Br2) to bicyclo[2.2.1]hept-2-ene in an inert solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the seventh position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Reduction Reactions: The compound can be reduced to (1R,4S)-bicyclo[2.2.1]hept-2-ene by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Major Products
Substitution: Formation of (1R,4S)-7-hydroxybicyclo[2.2.1]hept-2-ene or (1R,4S)-7-aminobicyclo[2.2.1]hept-2-ene.
Reduction: Formation of (1R,4S)-bicyclo[2.2.1]hept-2-ene.
Oxidation: Formation of (1R,4S)-7-epoxybicyclo[2.2.1]hept-2-ene.
Wissenschaftliche Forschungsanwendungen
(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic and polycyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical studies involving enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of (1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The rigid bicyclic structure also allows for specific interactions with enzymes and receptors, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,4S)-7-Chlorobicyclo[2.2.1]hept-2-ene: Similar structure with a chlorine atom instead of bromine.
(1R,4S)-7-Iodobicyclo[2.2.1]hept-2-ene: Similar structure with an iodine atom instead of bromine.
(1R,4S)-7-Hydroxybicyclo[2.2.1]hept-2-ene: Similar structure with a hydroxyl group instead of bromine.
Uniqueness
(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. The bromine atom’s size and electronegativity influence the compound’s behavior in substitution and elimination reactions, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
IUPAC Name |
7-bromobicyclo[2.2.1]hept-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Br/c8-7-5-1-2-6(7)4-3-5/h1-2,5-7H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPAUZYYSFLZRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296625 | |
| Record name | 7-bromobicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22365-94-2, 20047-65-8 | |
| Record name | NSC110572 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110572 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-bromobicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | syn-7-Bromobicyclo[2.2.1]hept-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


